molecular formula C13H12FN B3164807 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-65-4

3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B3164807
CAS No.: 893735-65-4
M. Wt: 201.24 g/mol
InChI Key: DZKNJHXQFKDSIN-UHFFFAOYSA-N
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Description

3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine is a substituted biphenylamine featuring a fluorine atom at the 3-position of one phenyl ring and a methyl group at the 2'-position of the adjacent ring. This compound is structurally tailored to balance electronic and steric effects, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-fluoro-4-(2-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKNJHXQFKDSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2’-methyl[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods:

In an industrial setting, the production of 3-Fluoro-2’-methyl[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry:

3-Fluoro-2’-methyl[1,1’-biphenyl]-4-amine is used as a building block in organic synthesis.

Biology:

In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interactions between fluorinated biphenyls and biological targets .

Medicine:

It can be used as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties .

Industry:

In the industrial sector, 3-Fluoro-2’-methyl[1,1’-biphenyl]-4-amine is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-2’-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine with structurally related biphenylamines:

Compound Name Substituents Molecular Formula Melting Point (°C) Torsional Energy (V2, kcal/mol) Key Applications
This compound (Target) 3-F, 2'-CH₃ C₁₃H₁₂FN Not reported Estimated: -4.3 to -4.5* Pharmaceutical intermediates, OLEDs
3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine 3-F, 2'-OCH₃ C₁₃H₁₂FNO Not reported Not available Organic synthesis intermediates
2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride 2'-CH₃ (no F) C₁₃H₁₄ClN Not reported Parent biphenyl: -4.25 Commercial reagents
3,5-Dibromo-[1,1'-biphenyl]-4-amine 3-Br, 5-Br C₁₂H₉Br₂N 119 Not available Flame retardant intermediates
[1,1'-Biphenyl]-4-amine (Parent) None C₁₂H₁₁N Not reported -4.25 Baseline for comparisons


*Estimated based on substituent effects: Fluorine at 3-position (-4.29 for 3-fluoro-1,1'-biphenyl) and methyl at 2'-position (-4.27 for 4-methyl-1,1'-biphenyl) .

Electronic and Steric Effects

  • Fluorine Substituent : The electron-withdrawing fluorine at the 3-position increases rotational rigidity (lower V2 value) compared to the parent biphenyl (-4.25 vs. -4.29 kcal/mol) . This enhances conjugation stability, making the compound suitable for optoelectronic applications (e.g., OLED emitters, as seen in trifluoromethyl-containing analogs) .
  • Methyl groups typically lower torsional barriers slightly (e.g., 4-methyl-1,1'-biphenyl: V2 = -4.27 kcal/mol) .

Physicochemical Properties

  • Solubility : The fluorine atom increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, chloroform), while the methyl group improves lipophilicity .
  • Melting Point : Brominated analogs (e.g., 3,5-dibromo derivative) exhibit higher melting points (~119°C) due to stronger halogen bonding , whereas methoxy or methyl substituents likely lower melting points by disrupting crystal packing .

Biological Activity

3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies demonstrating its therapeutic potentials.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate fluorinated anilines with biphenyl derivatives under controlled conditions. Various methodologies have been explored to optimize yields and purity, including palladium-catalyzed coupling reactions. The following table summarizes some key synthetic routes:

Method Reagents Yield (%) Notes
Suzuki Coupling4-bromo-3-fluoroaniline + phenylboronic acid85High selectivity for biphenyl formation
Nucleophilic SubstitutionFluorinated aniline + alkyl halide75Effective for introducing methyl groups
Direct FluorinationBiphenyl derivative + fluorinating agent70Requires careful handling of reagents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activities. For instance, a series of fluorinated biphenyl analogues were tested against various bacterial strains, showing effective inhibition at low micromolar concentrations.

In a specific case study, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 µg/mL against Staphylococcus aureus.
  • Enhanced activity attributed to the presence of the fluorine atom, which increases lipophilicity and membrane penetration.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study investigating its effects on human cancer cell lines revealed:

  • Cytotoxic Effects : IC50 values were recorded in the range of 5-15 µM against breast cancer cell lines (MCF-7 and MDA-MB-231).
  • Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Fluorine Substitution : The presence of fluorine at the 3-position enhances biological activity compared to non-fluorinated analogues.
  • Methyl Group Influence : The methyl group at the 2' position appears to modulate activity by affecting sterics and electronic properties.

The following table summarizes SAR findings from various studies:

Substituent Position Effect on Activity
Fluorine3Increased potency
Methyl2'Modulates activity
Hydroxyl4Decreases potency

Case Study 1: Antimicrobial Screening

In a high-throughput screening involving over 100,000 compounds, several biphenyl derivatives including this compound were identified as potent inhibitors against Mycobacterium tuberculosis. The compound exhibited an MIC value of 5 µg/mL, indicating strong potential for further development.

Case Study 2: Cancer Cell Line Evaluation

A detailed evaluation on MDA-MB-231 cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with ROS production levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine
Reactant of Route 2
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3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine

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